2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-8-10-21(11-9-19)26-22(30)16-29-14-12-25(13-15-29)27-23(24(31)28-25)20-6-4-18(3)5-7-20/h4-11,17H,12-16H2,1-3H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUGZPTKURQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the acetamide group: This step often involves the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the formation of amine derivatives.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core : Enhances metabolic stability and reduces off-target interactions.
- 4-Isopropylphenyl Acetamide : Balances lipophilicity (logP ~4–5 estimated) and hydrogen-bonding capacity (polar surface area ~60 Ų) .
Comparison with Structurally Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents on the triazole ring and the aryl acetamide group.
Structural Analogs and Their Properties
*Estimated based on molecular formula (C₂₅H₂₉N₄O₂).
Key Observations
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in ) increase binding affinity but may compromise solubility.
- Bulky substituents (e.g., isopropyl in the target compound) improve lipophilicity, favoring blood-brain barrier penetration .
- Halogenated analogs (e.g., chloro in ) show enhanced stability and target engagement via halogen bonds.
Biological Activity :
- While the target compound lacks published activity data, analogs like VU0285655-1 and HC-030031 demonstrate efficacy in enzyme inhibition (e.g., phospholipase D) and TRPA1 antagonism, respectively .
- The spirocyclic core is critical for maintaining conformational stability across analogs, as seen in crystallographic studies using SHELX refinements .
Computational Predictions: The target compound’s logP (~4.6) and polar surface area (~60 Ų) align with Lipinski’s rules, suggesting oral bioavailability .
Biological Activity
The compound 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[4-(propan-2-yl)phenyl]acetamide exhibits significant biological activity, primarily through its interaction with various molecular targets. Its unique spirocyclic structure and multiple functional groups enhance its potential for pharmacological applications, including anti-inflammatory and antitumor effects.
Structural Characteristics
This compound features a triazaspiro framework that connects two distinct cyclic structures, contributing to its hydrophobic characteristics. The presence of a carboxamide functional group facilitates hydrogen bonding, which may influence solubility in polar solvents and enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | Not specified |
| Structural Features | Spirocyclic structure, multiple functional groups |
The biological activity of this compound is linked to its ability to modulate specific pathways within biological systems. Research indicates that it may interact with various receptors and enzymes, particularly those involved in inflammatory responses and cancer pathways.
Key Mechanisms Identified
- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes associated with tumor growth and inflammation.
- Cell Signaling Pathways : The compound may influence signaling pathways such as MAPK and PI3K/Akt, which are critical in cell proliferation and survival.
Anti-Inflammatory Activity
A study investigating the anti-inflammatory properties of similar compounds found that they significantly reduced pro-inflammatory cytokines in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Antitumor Activity
Research published in pharmacological journals highlighted the potential of triazaspiro compounds in cancer therapy. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways.
Binding Affinity Studies
Binding affinity studies using surface plasmon resonance have demonstrated that this compound exhibits strong binding to specific target proteins involved in inflammatory responses. These studies are crucial for understanding the pharmacodynamics of the compound.
Q & A
Q. How does the compound’s spirocyclic architecture compare to related analogs in overcoming drug resistance?
- Resistance profiling : Test against P-glycoprotein-overexpressing cell lines (e.g., Caco-2) to assess efflux susceptibility .
- Structural rigidity : The spirocyclic core may reduce conformational flexibility, limiting mutation-driven resistance in targets like HIV protease .
- Comparative SAR : Analogues with larger spiro rings (e.g., 6-membered vs. 5-membered) show varied potency in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
